

# Introduction: The Significance of the 1,4-Diazepine Scaffold

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## Compound of Interest

Compound Name: 7-Methyl-1,4-diazepan-5-one

Cat. No.: B1388836

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The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.<sup>[1][2]</sup> Its unique seven-membered heterocyclic structure, containing two nitrogen atoms, imparts favorable physicochemical properties that have been exploited in the development of a wide range of therapeutics. The most iconic member of this class is diazepam (Valium), a benchmark anxiolytic and anticonvulsant that underscored the therapeutic potential of this molecular framework.<sup>[3][4]</sup>

**7-Methyl-1,4-diazepan-5-one** is a functionalized derivative of this core structure. As a chiral heterocyclic building block, it offers researchers a strategic starting point for the synthesis of complex molecules.<sup>[5][6]</sup> The presence of a methyl group introduces a stereocenter, allowing for the development of enantiomerically pure compounds—a critical consideration in modern drug design to optimize efficacy and minimize off-target effects. This guide provides a comprehensive overview of **7-Methyl-1,4-diazepan-5-one**, detailing its chemical identity, a robust synthetic protocol, potential applications, and essential handling information for professionals in drug discovery and chemical research.

## Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **7-Methyl-1,4-diazepan-5-one** is identified by its systematic name and, most definitively, by its CAS Registry Number.

IUPAC Name: **7-Methyl-1,4-diazepan-5-one** Synonyms: Hexahydro-7-methyl-5H-1,4-diazepin-5-one, 7-Methyl-5-oxo-1,4-diazepane[5][7] CAS Numbers:

- 90673-37-3 (for the racemic mixture)[5][7]
- 1394957-73-3 (for the (R)-enantiomer)[6]

The structural features of this molecule are presented below. The asterisk denotes the chiral center at the C7 position.

Caption: Chemical Structure of **7-Methyl-1,4-diazepan-5-one**.

## Physicochemical Data Summary

The key properties of **7-Methyl-1,4-diazepan-5-one** are summarized in the table below, providing essential data for experimental planning and characterization.

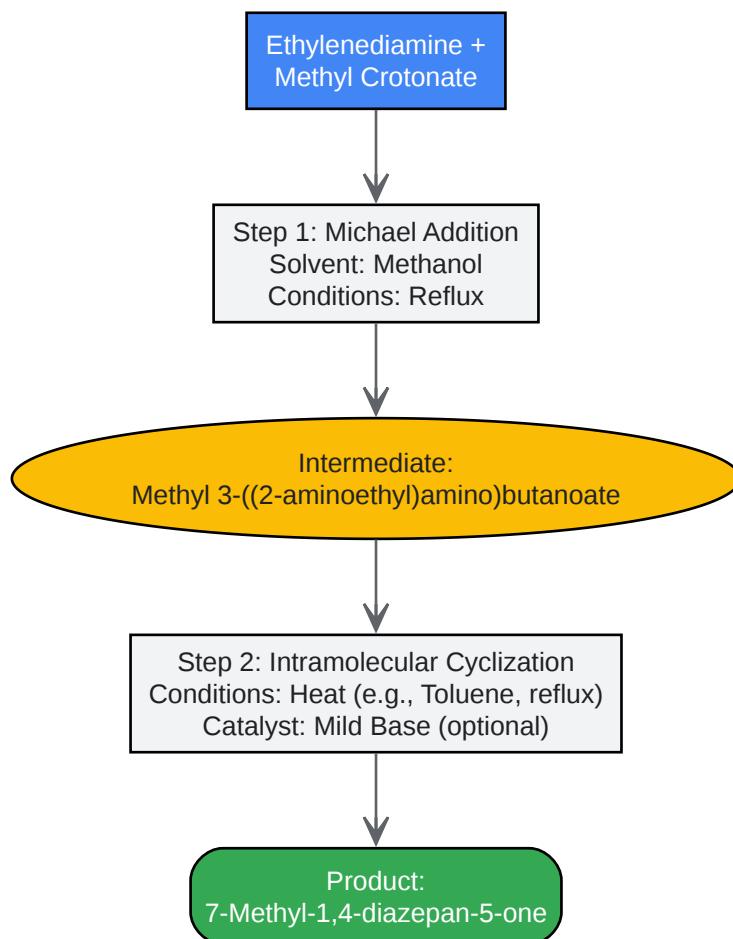
Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O	[5]
Molecular Weight	128.17 g/mol	[5][7]
Melting Point	113-114 °C	[7]
Topological Polar Surface Area (TPSA)	41.1 Å <sup>2</sup>	[7]
XLogP3	-0.7	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	2	[7]
Appearance	Crystalline solid (typical)	N/A

## Section 2: Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. While multiple strategies can be envisioned for the synthesis of 1,4-diazepan-5-ones, a highly effective and logical approach involves the intramolecular cyclization of a linear amino acid precursor. This method provides excellent control over the final structure.

## Proposed Synthetic Pathway: Intramolecular Amidation

The proposed synthesis begins with commercially available starting materials: ethylenediamine and methyl crotonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization upon heating, which forms the thermodynamically stable seven-membered lactam ring.



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Caption: Proposed workflow for the synthesis of **7-Methyl-1,4-diazepan-5-one**.

## Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

### Step 1: Synthesis of Methyl 3-((2-aminoethyl)amino)butanoate

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylenediamine (1.0 eq) dissolved in methanol (approx. 0.5 M).
- Slowly add methyl crotonate (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
- Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate product. Purification via column chromatography may be performed but is often unnecessary for the subsequent step.

**Causality:** The Michael addition is a conjugate addition of a nucleophile (the primary amine of ethylenediamine) to an  $\alpha,\beta$ -unsaturated carbonyl compound (methyl crotonate). Using an excess of ethylenediamine can be employed to minimize diamine addition, but controlling the stoichiometry is generally sufficient. Methanol is an excellent solvent as it readily dissolves both reactants.

### Step 2: Synthesis of **7-Methyl-1,4-diazepan-5-one**

- Dissolve the crude intermediate from Step 1 in a high-boiling point, non-protic solvent such as toluene or xylene (approx. 0.2 M).
- Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) for 12-24 hours. The cyclization releases methanol as a byproduct.
- Monitor the formation of the lactam product by TLC or LC-MS.

- Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield **7-Methyl-1,4-diazepan-5-one** as a crystalline solid.<sup>[7]</sup>

Causality: High temperature promotes the intramolecular nucleophilic attack of the terminal primary amine onto the ester carbonyl. This is an equilibrium process, but the formation of the stable seven-membered lactam ring drives the reaction to completion. The removal of the methanol byproduct (e.g., with a Dean-Stark apparatus) can further increase the yield.

## Section 3: Applications in Drug Discovery

The true value of **7-Methyl-1,4-diazepan-5-one** lies in its application as a versatile scaffold for constructing novel, biologically active molecules. The diazepine core is a well-established pharmacophore for targeting the central nervous system (CNS).<sup>[2]</sup>

- Scaffold for CNS Agents: The 1,4-diazepine structure is renowned for its anxiolytic, sedative, and anticonvulsant properties, primarily through modulation of GABA-A receptors.<sup>[4]</sup> This building block allows for the exploration of novel derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.
- Chiral Pool Synthesis: As a chiral molecule, it serves as an excellent starting point for asymmetric synthesis. The methyl group provides a defined stereochemical anchor, enabling the synthesis of enantiomerically pure final compounds, which is a critical requirement from regulatory bodies like the FDA.
- Peptidomimetics: The diazepan-5-one structure can act as a constrained dipeptide mimic. Incorporating it into peptide sequences can enhance metabolic stability and enforce specific conformations, which is a valuable strategy in designing protease inhibitors or receptor antagonists.<sup>[2]</sup>

## Section 4: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical used in research. The following are the expected analytical signatures for **7-Methyl-1,4-diazepan-5-one**.

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the N-H protons (broad), three distinct methylene ( $\text{CH}_2$ ) groups on the ring, a methine ( $\text{CH}$ ) proton adjacent to the methyl group, and a methyl ( $\text{CH}_3$ ) doublet.
<sup>13</sup> C NMR	A carbonyl carbon ( $\text{C=O}$ ) signal (~170-175 ppm), three methylene carbons, one methine carbon, and one methyl carbon.
IR Spectroscopy	Characteristic peaks for N-H stretching (~3300 $\text{cm}^{-1}$ ), C-H stretching (~2850-3000 $\text{cm}^{-1}$ ), and a strong amide $\text{C=O}$ stretch (~1650 $\text{cm}^{-1}$ ).
Mass Spectrometry (ESI+)	A prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at $\text{m/z}$ 129.10.

## Section 5: Safety and Handling

While no specific toxicology data for **7-Methyl-1,4-diazepan-5-one** is widely available, it should be handled with the standard care afforded to all laboratory chemicals, particularly those with potential biological activity.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.<sup>[8]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the Material Safety Data Sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.

## Conclusion

**7-Methyl-1,4-diazepan-5-one** is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, chirality, and foundation on the biologically significant 1,4-diazepine scaffold make it a valuable building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and apply this potent intermediate in their drug discovery and development programs.

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- To cite this document: BenchChem. [Introduction: The Significance of the 1,4-Diazepine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1388836#iupac-name-and-cas-number-for-7-methyl-1,4-diazepan-5-one>

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